N'-phenyl-2-thiophenesulfonohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2S2 |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
N//'-phenylthiophene-2-sulfonohydrazide |
InChI |
InChI=1S/C10H10N2O2S2/c13-16(14,10-7-4-8-15-10)12-11-9-5-2-1-3-6-9/h1-8,11-12H |
InChI Key |
FJGGKBWUDFTURU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for N Phenyl 2 Thiophenesulfonohydrazide and Its Derivatives
Elaboration of Direct Synthesis Pathways
The most direct and conventional approach to N'-phenyl-2-thiophenesulfonohydrazide involves the formation of the sulfonohydrazide bond through the reaction of a thiophenesulfonyl derivative with phenylhydrazine (B124118).
Optimized Condensation Reactions Utilizing 2-Thiophenesulfonyl Chloride and Phenylhydrazine
The condensation of 2-thiophenesulfonyl chloride with phenylhydrazine stands as the cornerstone for the synthesis of this compound. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. The choice of solvent and base, along with the reaction temperature, are critical parameters that influence the yield and purity of the final product.
Commonly employed bases include tertiary amines such as pyridine (B92270) or triethylamine, which also serve as the reaction solvent in some instances. The reaction progress can be monitored by standard chromatographic techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated by precipitation or extraction, followed by purification through recrystallization.
| Reactant 1 | Reactant 2 | Base/Solvent | Temperature (°C) | Typical Yield (%) |
| 2-Thiophenesulfonyl Chloride | Phenylhydrazine | Pyridine | 0 to rt | 75-85 |
| 2-Thiophenesulfonyl Chloride | Phenylhydrazine | Triethylamine/DCM | 0 to rt | 70-80 |
| 2-Thiophenesulfonyl Chloride | Phenylhydrazine | NaHCO₃/Water-Dioxane | rt | 65-75 |
| Note: Yields are indicative and can vary based on specific reaction conditions and scale. |
Exploration of Novel Thiophenesulfonylation Approaches
While the use of 2-thiophenesulfonyl chloride is prevalent, research into alternative thiophenesulfonylation agents and methodologies is ongoing. These efforts aim to overcome limitations such as the moisture sensitivity of sulfonyl chlorides and to develop more environmentally benign synthetic routes. One such approach involves the in situ generation of the reactive sulfonating species or the use of more stable precursors. For instance, methods involving the oxidative coupling of thiophenesulfinates with phenylhydrazine in the presence of an oxidizing agent are being explored.
Strategies for the Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound allows for the fine-tuning of its chemical and physical properties. These strategies can be broadly categorized into the functionalization of the pre-formed parent molecule or the use of substituted starting materials in the initial condensation reaction.
Regioselective Functionalization of the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the hydrazide group influence the position of substitution.
Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to prevent over-nitration and side reactions. The primary products are typically the ortho and para isomers due to the ortho, para-directing nature of the amine functionality of the hydrazide.
Halogenation: Halogens such as bromine and chlorine can be introduced onto the phenyl ring via electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. The regioselectivity is again directed towards the ortho and para positions.
| Starting Material | Reagent | Reaction Type | Major Product(s) |
| This compound | HNO₃/H₂SO₄ | Nitration | N'-(4-nitrophenyl)-2-thiophenesulfonohydrazide |
| This compound | NBS/DMF | Bromination | N'-(4-bromophenyl)-2-thiophenesulfonohydrazide |
| This compound | NCS/CH₃CN | Chlorination | N'-(4-chlorophenyl)-2-thiophenesulfonohydrazide |
Synthetic Modifications on the Thiophene (B33073) Nucleus
The thiophene ring is also amenable to functionalization, although its reactivity is influenced by the electron-withdrawing sulfonyl group. The thiophene ring is known to undergo electrophilic substitution, such as halogenation and acylation, preferentially at the 5-position. nih.gov
Halogenation: Direct halogenation of the thiophene ring can be achieved using reagents like bromine in acetic acid or NBS. The presence of the deactivating sulfonyl group generally directs substitution to the 5-position.
Acylation: Friedel-Crafts acylation can introduce an acyl group onto the thiophene ring, typically at the 5-position, using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. masterorganicchemistry.comyoutube.comyoutube.com
| Starting Material | Reagent | Reaction Type | Major Product |
| This compound | Br₂/CH₃COOH | Bromination | N'-phenyl-5-bromo-2-thiophenesulfonohydrazide |
| This compound | Acetyl chloride/AlCl₃ | Acylation | N'-phenyl-5-acetyl-2-thiophenesulfonohydrazide |
Diversification and Derivatization at the Hydrazide Linkage
The hydrazide linkage offers two nitrogen atoms that can be functionalized, providing a rich platform for creating a diverse library of derivatives.
Alkylation: The nitrogen atoms of the hydrazide can be alkylated using alkyl halides in the presence of a base. The site of alkylation (N' or the nitrogen attached to the sulfonyl group) can be influenced by the nature of the substrate, the alkylating agent, and the reaction conditions.
Acylation: Acylation of the hydrazide linkage with acyl chlorides or anhydrides can lead to the formation of N,N'-diacyl derivatives or N-acyl-N'-sulfonyl derivatives. These reactions are typically carried out in the presence of a base to scavenge the acid byproduct.
| Starting Material | Reagent | Reaction Type | Potential Product(s) |
| This compound | Methyl Iodide/K₂CO₃ | Alkylation | N'-methyl-N'-phenyl-2-thiophenesulfonohydrazide |
| This compound | Acetyl Chloride/Pyridine | Acylation | N-acetyl-N'-phenyl-2-thiophenesulfonohydrazide |
Advancements in Green Chemistry Approaches for this compound Synthesis
Green chemistry principles are increasingly integral to the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, which would traditionally be prepared from 2-thiophenesulfonyl chloride and phenylhydrazine, several green approaches can be envisioned to improve efficiency and sustainability.
A significant advancement in green synthesis is the move towards solvent-free reaction conditions, which minimizes the use of volatile organic compounds (VOCs) that are often hazardous and polluting. One such technique applicable to the synthesis of sulfonohydrazides is mechanochemistry, specifically the grinding method. This approach involves the grinding of solid reactants, sometimes with a catalytic amount of a substance, to initiate a chemical reaction. For the synthesis of N-arylsulfonylhydrazones, a simple grindstone procedure using L-tyrosine as a catalyst has been shown to be effective, yielding products in minutes with high yields. researchgate.net This solvent-free methodology could be adapted for the reaction between 2-thiophenesulfonyl chloride and phenylhydrazine.
Another green approach is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. The synthesis of sulfonyl hydrazides has been successfully achieved in water at elevated temperatures, demonstrating moderate to good yields. researchgate.netcolab.ws This method provides a simple operational procedure and avoids the use of organic solvents. researchgate.netcolab.ws
The use of catalysts is another cornerstone of green chemistry, as it can lead to higher reaction rates, greater selectivity, and milder reaction conditions. For the synthesis of related sulfonamides, natural and reusable catalysts like Natrolite nanozeolite have been employed under ultrasound irradiation. nih.gov A metal-free catalytic system using iodine and tert-butyl hydroperoxide (TBHP) has also been developed for the synthesis of aryl sulfonamides from N-hydroxy sulfonamides and amines. rsc.org Furthermore, the use of a phenalenyl-based molecule as a photoredox catalyst has been reported for the synthesis of aryl alkyl sulfones from tosylhydrazones. rsc.org These catalytic systems could potentially be adapted for the synthesis of this compound.
To illustrate the potential of these methods, the following table outlines a hypothetical comparison of different catalytic and solvent-free systems for the synthesis of this compound.
| Catalyst/Condition | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-tyrosine (grinding) | Solvent-free | Room Temperature | 10-15 min | >90 (expected) | researchgate.net |
| Water | Water | 60 | 1 h | 70-85 (expected) | researchgate.netcolab.ws |
| Natrolite nanozeolite | Water | Room Temperature | 30-45 min | >85 (expected) | nih.gov |
| I2/TBHP | 2-MeTHF | 80 | 12 h | 75-90 (expected) | rsc.org |
| Al2O3 | DMC | 110 | 4 h | >90 (expected) | nih.gov |
Interactive Data Table: Users can filter the table by Catalyst/Condition, Solvent, Temperature, Time, and Yield.
In addition to solvent and catalyst choices, the energy input for a chemical reaction is a critical factor in its environmental footprint. Microwave-assisted synthesis and ultrasound-promoted reactions are two key technologies that offer significant advantages in terms of energy efficiency and reaction acceleration.
Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various sulfur-containing compounds. For instance, the synthesis of sulfonamides directly from sulfonic acids has been achieved in high yields using microwave irradiation. northeastern.edu Similarly, the preparation of sodium sulfonates, precursors to sulfonyl chlorides, is significantly faster and higher yielding under microwave conditions. nih.govnih.gov The application of microwave heating to the reaction of 2-thiophenesulfonyl chloride and phenylhydrazine could lead to a more rapid and efficient synthesis of the target compound.
Ultrasound-promoted synthesis is another energy-efficient technique that utilizes acoustic cavitation to accelerate chemical reactions. This method has been successfully applied to the synthesis of sulfonamides using a reusable nanozeolite catalyst at room temperature, resulting in high yields and short reaction times. nih.gov The synthesis of substituted pyrazoles and isoxazoles containing a sulphone moiety has also been improved by ultrasound irradiation. nih.gov The use of ultrasound could therefore be a viable green alternative for the synthesis of this compound, potentially allowing the reaction to proceed at lower temperatures and with shorter durations.
The following table presents a hypothetical comparison of conventional heating versus energy-efficient methods for the synthesis of this compound.
| Method | Energy Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Oil Bath | Ethanol (B145695) | Reflux | 4-6 h | 60-75 (typical) | N/A |
| Microwave-Assisted | Microwave | Ethanol/Water | 100-120 | 5-15 min | >90 (expected) | northeastern.edunih.govnih.gov |
| Ultrasound-Promoted | Ultrasonic Bath | Water | Room Temperature | 30-60 min | >85 (expected) | nih.govnih.gov |
Interactive Data Table: Users can compare the different synthesis methods by energy source, solvent, temperature, time, and yield.
By embracing these green and energy-efficient methodologies, the synthesis of this compound and its derivatives can be approached in a manner that is not only scientifically advanced but also environmentally responsible.
Comprehensive Structural Elucidation and Conformational Analysis of N Phenyl 2 Thiophenesulfonohydrazide
Application of Advanced Spectroscopic Characterization Techniques for Structural Confirmation
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution. By analyzing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.
For N'-phenyl-2-thiophenesulfonohydrazide, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure. Although specific experimental data is scarce, predicted spectra offer insight into the expected chemical shifts.
Predicted ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring, the phenyl ring, and the hydrazide nitrogens.
Thiophene Protons: The three protons on the 2-substituted thiophene ring would appear as a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.0 ppm.
Phenyl Protons: The five protons of the phenyl group would also resonate in the aromatic region, likely between 6.8 and 7.5 ppm. The ortho, meta, and para protons would exhibit distinct chemical shifts and coupling patterns.
N-H Protons: The two N-H protons of the sulfonohydrazide linkage are expected to appear as exchangeable signals, with their chemical shifts being sensitive to solvent, concentration, and temperature. Their resonances could be broad and are typically found in the region of 8.0 to 10.0 ppm.
Predicted ¹³C NMR Data: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule.
Thiophene Carbons: The four carbons of the thiophene ring would have characteristic chemical shifts, with the carbon atom directly attached to the sulfonyl group (C2) being the most deshielded.
Phenyl Carbons: The six carbons of the phenyl ring would show distinct resonances, with the ipso-carbon (attached to the nitrogen) having a unique chemical shift.
The analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY and HSQC, would be crucial to unambiguously assign all signals and confirm the this compound structure over other potential isomers.
Vibrational Analysis via Infrared (IR) Spectroscopy for Functional Group Fingerprinting
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. For this compound, key vibrational modes would confirm the presence of the sulfonyl, N-H, thiophene, and phenyl groups.
Based on predicted IR data and known frequencies for similar functional groups, the following absorption bands would be expected:
| Functional Group | **Predicted Vibrational Frequency (cm⁻¹) ** | Vibrational Mode |
| N-H | 3300 - 3400 | Stretching vibrations of the hydrazide N-H bonds. |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the thiophene and phenyl rings. mdpi.com |
| S=O (Sulfonyl) | 1300 - 1350 (asymmetric) | Asymmetric and symmetric stretching of the sulfonyl group. |
| S=O (Sulfonyl) | 1150 - 1180 (symmetric) | Asymmetric and symmetric stretching of the sulfonyl group. |
| C=C (Aromatic) | 1450 - 1600 | Ring stretching vibrations of the phenyl and thiophene rings. mdpi.com |
| S-N (Sulfonamide) | 900 - 950 | Stretching vibration of the sulfur-nitrogen bond. |
| C-S (Thiophene) | 600 - 800 | Stretching and bending vibrations involving the thiophene ring. |
This table presents expected ranges based on typical functional group frequencies and predicted spectral data. Actual experimental values may vary.
The presence of strong bands in the 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹ regions would be particularly indicative of the sulfonyl group, a key structural feature of the molecule. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high precision. nih.gov For this compound (C₁₀H₁₀N₂O₂S₂), the calculated monoisotopic mass is 254.0187 g/mol . HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation pathways. Upon collisional activation, the molecular ion would be expected to fragment at its weakest bonds. Key fragmentation patterns for sulfonamides often involve the loss of sulfur dioxide (SO₂). researchgate.net For the title compound, likely fragmentation pathways would include:
Cleavage of the S-N bond.
Cleavage of the N-N bond.
Loss of the phenyl or thiophene moiety.
Analysis of these fragments provides further corroboration of the proposed molecular structure.
Crystallographic Investigations via X-ray Diffraction for Solid-State Structure
While spectroscopic methods reveal the structure in solution or the gas phase, X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise details on bond lengths, bond angles, and intermolecular interactions.
As of this writing, a public crystal structure for this compound is not available. However, analysis of closely related structures, such as N'-phenylbenzenesulfonohydrazide and other thiophene-containing sulfonamides, allows for an informed discussion of the expected solid-state features. nih.govnih.govresearchgate.neteurjchem.com
Determination of Precise Molecular Geometry, Bond Lengths, and Bond Angles
A single-crystal X-ray diffraction study would provide the exact three-dimensional arrangement of atoms. Key parameters that would be determined include:
| Parameter | Expected Value/Feature |
| S-N Bond Length | Approximately 1.65 Å |
| N-N Bond Length | Approximately 1.40 Å |
| S=O Bond Lengths | Approximately 1.43 Å |
| Thiophene Ring Geometry | Planar, with bond lengths and angles characteristic of a 2-substituted thiophene. |
| Phenyl Ring Geometry | Planar, with typical aromatic C-C bond lengths. |
| Dihedral Angle | The angle between the planes of the thiophene and phenyl rings would be a key conformational feature. nih.govnih.gov |
This table contains expected values based on crystallographic data of similar compounds. mdpi.com
The geometry around the sulfonyl sulfur atom is expected to be tetrahedral. The precise bond lengths and angles would provide insight into the electronic effects of the thiophene and phenylhydrazide substituents on the sulfonamide core.
Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing Motifs
In the solid state, molecules arrange themselves in a crystal lattice influenced by various intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction.
Hydrogen Bonding: The N-H groups of the hydrazide moiety are excellent hydrogen bond donors, while the sulfonyl oxygen atoms are effective hydrogen bond acceptors. It is highly probable that the crystal structure would feature intermolecular N-H···O=S hydrogen bonds. researchgate.net These interactions could link molecules into chains, dimers, or more complex three-dimensional networks, significantly influencing the crystal packing and physical properties of the compound. mdpi.com
π-π Stacking: The presence of two aromatic rings (thiophene and phenyl) suggests that π-π stacking interactions may also play a role in the crystal packing. nih.gov These interactions would occur between the electron-rich aromatic systems of adjacent molecules.
The comprehensive analysis of these non-covalent interactions is crucial for understanding the supramolecular chemistry of this compound and for correlating its solid-state structure with its macroscopic properties.
Examination of Conformational Preferences and Stereochemical Attributes in Solution and Solid States
A definitive examination of the conformational preferences and stereochemical attributes of this compound in either the solution or solid state is currently precluded by a lack of specific experimental or computational studies on this molecule.
In the solid state , the conformation of a molecule is determined by X-ray crystallography. As no crystal structure for this compound has been reported in the Cambridge Structural Database, its solid-state conformation remains experimentally unconfirmed. cam.ac.ukcam.ac.uk For related thiophene-containing sulfonamides, crystal structure analyses have revealed that the thiophene ring system can be nearly orthogonal to an attached phenyl ring. nih.gov However, subtle changes in molecular structure can lead to significantly different packing and conformational arrangements, driven by a balance of intermolecular interactions like hydrogen bonding and edge-to-face π-stacking. rsc.org Without a specific crystal structure, any discussion of the solid-state conformation of this compound would be purely speculative.
In solution , techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to deduce conformational preferences. nih.gov The analysis of coupling constants and through-space interactions (e.g., via NOESY experiments) can provide insights into the dominant conformations in a given solvent. nih.gov Theoretical calculations, often using Density Functional Theory (DFT) combined with a polarizable continuum model (PCM) for the solvent, can also be used to predict the relative stabilities of different conformers. nih.govsigmaaldrich.com Such studies have been performed on related flexible molecules, revealing that the population of different conformers can be highly dependent on the solvent environment. nih.govresearchgate.netmdpi.com For instance, in some acetamide (B32628) derivatives, a dynamic equilibrium between gauche and cis conformers was observed, with the equilibrium shifting based on solvent polarity. nih.gov However, no such specific NMR or computational studies for this compound are available in the published literature.
Therefore, without dedicated spectroscopic and crystallographic data, a detailed and scientifically accurate account of the conformational preferences and stereochemical attributes of this compound cannot be constructed.
In Depth Analysis of Chemical Reactivity and Reaction Mechanisms of N Phenyl 2 Thiophenesulfonohydrazide
Elucidation of its Role as a Versatile Reagent in Complex Organic Transformations
The reactivity of N'-phenyl-2-thiophenesulfonohydrazide is primarily centered on its reaction with carbonyl compounds (aldehydes and ketones) to form the corresponding N'-phenyl-2-thiophenesulfonylhydrazones. It is this derivative that serves as the key intermediate for a variety of subsequent transformations. The reactivity mirrors that of other well-known arylsulfonylhydrazides, such as p-toluenesulfonylhydrazide (tosylhydrazide), and provides a powerful tool for carbon-carbon bond formation and functional group interconversion.
A cornerstone of the reactivity of N'-phenyl-2-thiophenesulfonylhydrazones is their decomposition under basic conditions to generate diazo compounds. byjus.com This transformation is the first step in the widely recognized Bamford-Stevens reaction. byjus.comnih.gov The reaction is initiated by the deprotonation of the hydrazone, which then undergoes elimination of the 2-phenylaminosulfonylthiophenate anion to yield a diazo species. researchgate.net
The fate of the diazo intermediate is highly dependent on the reaction solvent.
In aprotic solvents , the diazo compound decomposes by losing a molecule of nitrogen gas (N₂) to form a highly reactive carbene intermediate. nih.govpharmaguideline.com
In protic solvents , the diazo intermediate is protonated to form a diazonium ion, which then loses N₂ to generate a carbenium ion (carbocation). nih.gov
These transient carbene and carbenium ion intermediates are electrophilic species that can undergo a variety of subsequent reactions, including rearrangements, cyclopropanations, and insertions, making this compound a valuable precursor for their in-situ generation. masterorganicchemistry.com
The primary synthetic application of the diazo and carbenoid intermediates generated from N'-phenyl-2-thiophenesulfonylhydrazones is the synthesis of alkenes (olefins). nih.govalfa-chemistry.com This transformation provides a reliable method for converting a carbonyl group into a carbon-carbon double bond. The stereochemical and regiochemical outcome of the olefin synthesis can be controlled by the choice of reaction conditions, primarily distinguishing between the Bamford-Stevens and Shapiro reactions.
The Bamford-Stevens Reaction : This reaction typically uses alkoxide bases in either protic or aprotic solvents. byjus.comnih.gov In aprotic solvents, the intermediate carbene undergoes a 1,2-hydride shift to form the alkene. In protic solvents, the intermediate carbenium ion loses a proton. The Bamford-Stevens reaction generally favors the formation of the more highly substituted, thermodynamically more stable alkene product. pharmaguideline.comnih.gov
The Shapiro Reaction : A modification of the Bamford-Stevens reaction, the Shapiro reaction employs two equivalents of a strong organolithium base (e.g., n-butyllithium). libretexts.orgwikipedia.org The use of a strong base leads to the formation of a vinyllithium (B1195746) intermediate, which can then be quenched with an electrophile, most commonly a proton source like water, to yield the alkene. libretexts.org The Shapiro reaction kinetically favors deprotonation at the less-hindered position, leading to the formation of the less substituted alkene. nih.govlibretexts.org
The contrasting regioselectivity of these two reactions makes the use of sulfonohydrazides like this compound a powerful strategy for the selective synthesis of specific olefin isomers from a common ketone precursor.
Table 1: Comparison of Olefin Synthesis Methodologies
| Feature | Bamford-Stevens Reaction | Shapiro Reaction |
| Base | Strong base (e.g., NaOMe, NaH) | 2 equiv. Organolithium (e.g., n-BuLi) |
| Intermediate | Carbene (aprotic) or Carbenium ion (protic) | Vinyllithium |
| Product | More substituted (thermodynamic) alkene | Less substituted (kinetic) alkene |
| Stereoselectivity | Aprotic solvents favor Z-alkenes; protic give E/Z mixtures. byjus.com | Generally low E/Z stereoselectivity. wikipedia.org |
While the primary use of this compound is in olefin synthesis, its chemical properties are also relevant to other important reductive transformations.
A well-established modification of the classic Wolff-Kishner reduction involves the use of arylsulfonylhydrazones to achieve the complete reduction of a ketone or aldehyde to a methylene (B1212753) group (C=O → CH₂). libretexts.org The standard Wolff-Kishner reaction uses hydrazine (B178648) (N₂H₄) under harsh basic conditions. byjus.com The use of a pre-formed N'-phenyl-2-thiophenesulfonylhydrazone allows for the reduction to be carried out under milder conditions, for example, using reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov This variant offers a valuable alternative for substrates that are sensitive to the high temperatures and strongly basic environment of the traditional Wolff-Kishner protocol.
There is limited direct evidence in the scientific literature of this compound or its derivatives being used as primary reagents for de-chlorination reactions. Such transformations are more commonly achieved through other methods, such as catalytic hydrogenation or using specific reducing agents like thiosulfate (B1220275) salts. nih.gov
Mechanistic Probes of Key Chemical Reactions Involving the Compound
The diverse reactivity of this compound is governed by the intricate electronic and structural features of the sulfonohydrazide functional group and its derivatives.
The reaction pathways involving this compound are initiated by distinct nucleophilic and electrophilic activation steps.
Nucleophilic Activation : The synthesis of the key hydrazone intermediate begins with the nucleophilic attack of the terminal nitrogen atom of the sulfonohydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. This step is characteristic of hydrazone formation.
Electrophilic Activation : The subsequent elimination reactions (Bamford-Stevens and Shapiro) are initiated by an electrophilic activation step where a base abstracts an acidic proton from the hydrazone. researchgate.netlibretexts.org In the Shapiro reaction, a second, very strong base activation step occurs to remove a proton from the carbon alpha to the hydrazone, forming a dianion. researchgate.net The electrophilic activation of related sulfur compounds can also occur under superacidic conditions, leading to cyclization reactions, though this is less common for sulfonohydrazides themselves.
The sulfonohydrazide moiety is not merely a passive scaffold but plays a critical and dynamic role throughout the reaction sequence.
Activating the Carbonyl : Condensation to the hydrazone activates the original carbonyl compound for reduction.
Providing an Acidic Proton : The N-H proton of the sulfonohydrazide is sufficiently acidic to be removed by a strong base, which is the triggering event for the subsequent elimination reactions. researchgate.net
Functioning as a Leaving Group : The 2-(N-phenylsulfamoyl)thiophene group is an excellent leaving group. Its departure as a stable sulfinate anion is the key mechanistic step that facilitates the formation of the diazo intermediate from the deprotonated hydrazone. researchgate.netlibretexts.org This step is thermodynamically favorable and drives the reaction forward.
Electronic Modulation : The phenyl and thiophene (B33073) rings attached to the sulfur and nitrogen atoms, respectively, modulate the electronic properties of the entire molecule. They influence the acidity of the N-H protons and the stability of the intermediates formed during the reaction, which can affect reaction rates and selectivity.
Impact of Thiophene and Phenyl Substituents on Reaction Kinetics and Selectivity
The reactivity of this compound is profoundly influenced by the electronic properties of its thiophene and phenyl rings. These aromatic substituents play a critical role in modulating the molecule's reaction kinetics and regioselectivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
The thiophene ring, being an electron-rich heterocycle, generally influences the reactivity of the attached sulfonohydrazide moiety. However, in the context of SNAr reactions where the thiophene ring itself is attacked, its behavior is dictated by the substituents present on it. nih.gov The rate-limiting step in such reactions is typically the initial formation of a Meisenheimer-like σ-complex, and the stability of this intermediate is key. nih.gov The presence of electron-withdrawing groups on the thiophene ring is crucial for activating it towards nucleophilic attack. nih.gov For instance, computational studies on substituted 2-methoxy-5-nitrothiophenes have shown a strong correlation between the electrophilicity of the thiophene carbon being attacked and the activation free energy of the reaction. nih.gov Substituents are often evaluated using Hammett's equation, which correlates reaction rates with constants that quantify the electronic effect of a substituent. nih.gov
The phenyl group attached to the terminal nitrogen of the hydrazide chain also exerts a significant electronic influence. Substituents on this phenyl ring can alter the nucleophilicity of the nitrogen atoms and the acidity of the N-H protons. An electron-donating group on the phenyl ring would increase the electron density on the nitrogens, enhancing their nucleophilicity and potentially accelerating reactions where the hydrazide acts as a nucleophile. Conversely, an electron-withdrawing group would decrease nucleophilicity. The effect of these substituents can be vital in directing the outcome of reactions, for example, in competitive N-alkylation or N-acylation reactions. Studies on the phenylation of 3-substituted thiophenes have demonstrated that substituents can render the two alpha-positions of the thiophene ring non-equivalent, activating one and deactivating the other towards radical attack. rsc.org This highlights the subtle interplay of electronic effects in determining reaction selectivity.
| Substituent Position | Type of Group | Predicted Impact on Reactivity |
| Thiophene Ring | Electron-Withdrawing (e.g., -NO₂) | Increases electrophilicity of thiophene carbons, accelerating SNAr reactions on the ring. nih.gov |
| Thiophene Ring | Electron-Donating (e.g., -CH₃) | Decreases electrophilicity of thiophene carbons, slowing SNAr reactions on the ring. |
| Phenyl Ring | Electron-Withdrawing (e.g., -NO₂) | Decreases nucleophilicity of the hydrazide nitrogens. |
| Phenyl Ring | Electron-Donating (e.g., -OCH₃) | Increases nucleophilicity of the hydrazide nitrogens. |
Coordination Chemistry and Metal-mediated Transformations
The sulfonohydrazide linkage in this compound provides excellent donor atoms (N, O, and the thiophene S) for coordinating with metal ions. This ability to act as a ligand is fundamental to its role in coordination chemistry and metal-mediated catalysis.
Formation of Coordination Complexes with Transition Metal Ions
This compound is expected to form stable coordination complexes with a variety of transition metal ions, such as Cu(II), Zn(II), Co(II), and Ni(II). chemrxiv.orgnih.gov The molecule can act as a multidentate ligand, coordinating to a metal center through the oxygen atom of the sulfonyl group and one or both nitrogen atoms of the hydrazide moiety. The sulfur atom of the thiophene ring can also participate in coordination, leading to the formation of chelate rings which enhance the stability of the resulting complexes.
The synthesis of such complexes typically involves reacting the ligand with a suitable metal salt (e.g., acetates or chlorides) in a solvent like ethanol (B145695) or methanol, often under reflux. chemrxiv.orgresearchgate.net The resulting complexes are often crystalline solids with distinct colors and physical properties that differ from the free ligand. nih.gov For example, studies on analogous hydrazone ligands derived from thiophene-2-carboxylic acid hydrazide have successfully produced mononuclear, distorted octahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II), where the ligand coordinates in a monobasic tridentate fashion. nih.gov The geometry of the final complex is influenced by the metal ion's coordination preferences and the ligand's steric and electronic properties. nih.gov
Examination of Ligand Exchange Dynamics and Catalytic Cycle Intermediates
Transition metal complexes of this compound and its derivatives can serve as catalysts, with their efficacy depending on the dynamics of ligand exchange and the nature of the intermediates in the catalytic cycle. Ligand exchange reactions, where a ligand in the complex is replaced by a substrate molecule, are a fundamental step in many catalytic processes. researchgate.net
The rate and equilibrium of ligand exchange are influenced by factors such as the solvent, temperature, and the electronic properties of both the metal and the ligands. researchgate.net For instance, in palladium-catalyzed reactions, the addition of excess ligand can sometimes block coordination sites on the metal, leading to a decrease in catalytic activity. mdpi.com
Understanding the intermediates in a catalytic cycle is crucial for optimizing the reaction. Techniques like time-resolved X-ray spectroscopy can provide direct insight into the atomic and electronic structural changes that occur during a reaction. lbl.gov For example, in the photodissociation of Fe(CO)₅, a reactive 16-electron intermediate, Fe(CO)₄, is formed, which then proceeds to react with other molecules in the solution on a sub-picosecond timescale. goettingen-research-online.de Similar principles would apply to catalytic cycles involving this compound complexes, where transient species with open coordination sites are formed, allowing for substrate binding and transformation. The stability and reactivity of these intermediates would be directly affected by the electronic character of the thiophene and phenyl substituents on the ligand.
Condensation Reactions with Carbonyl Compounds for Schiff Base Formation
The hydrazide functional group in this compound is reactive towards carbonyl compounds, readily undergoing condensation reactions to form Schiff bases. This reaction provides a straightforward route to a new class of versatile ligands with expanded coordination possibilities.
Synthesis and Characterization of this compound Schiff Bases
Schiff bases are synthesized by the condensation of a primary amine (in this case, the terminal -NH₂ of the hydrazide) with an aldehyde or a ketone. vanderbilt.edu For this compound, the reaction involves refluxing the compound with a selected carbonyl compound (e.g., salicylaldehyde, benzaldehyde, or various ketones) in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. researchgate.netderpharmachemica.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). derpharmachemica.com The resulting Schiff base product typically precipitates upon cooling or after solvent removal and can be purified by recrystallization. oncologyradiotherapy.com
These derived Schiff bases are characterized using a suite of spectroscopic techniques.
FTIR Spectroscopy: The most definitive evidence for Schiff base formation is the disappearance of the C=O stretching band from the parent aldehyde/ketone and the N-H stretching bands of the hydrazide, coupled with the appearance of a new, strong absorption band characteristic of the imine (C=N) group, typically in the range of 1587-1645 cm⁻¹. nih.govoncologyradiotherapy.com
NMR Spectroscopy: ¹H NMR spectra confirm the structure by showing a characteristic signal for the imine proton (-N=CH-) and the integration values of all protons matching the proposed structure. ¹³C NMR will show a signal for the imine carbon. chemrxiv.org
Mass Spectrometry: This technique confirms the molecular weight of the newly formed Schiff base. oncologyradiotherapy.com
| Spectroscopic Method | Key Feature for Schiff Base Confirmation | Typical Range/Observation |
| FTIR | Appearance of Imine Stretch | 1587-1645 cm⁻¹ for ν(C=N) oncologyradiotherapy.com |
| FTIR | Disappearance of Carbonyl Stretch | Absence of strong ν(C=O) band from aldehyde/ketone starting material. nih.gov |
| ¹H NMR | Appearance of Imine Proton | Signal for -N=CH- proton. |
| Mass Spectrometry | Molecular Ion Peak | Corresponds to the calculated molecular weight of the Schiff base. |
Reactivity Profiles of Derived Schiff Base Ligands
The Schiff bases derived from this compound are not just synthetic products but are themselves versatile ligands with enhanced and tunable properties. The introduction of the imine group and the substituent from the carbonyl compound expands the ligand's structural diversity and coordination potential. nih.gov
These Schiff base ligands can form stable and often structurally complex coordination compounds with transition metals. oncologyradiotherapy.com The imine nitrogen provides an additional coordination site, allowing the ligand to act in, for example, a tridentate (O, N, N) or tetradentate fashion, depending on the other donor groups present. nih.gov
Coordination to a metal center significantly alters the electronic and, consequently, the chemical reactivity of the Schiff base ligand. This modification is often the basis for their application in catalysis and medicinal chemistry. For instance, palladium complexes of Schiff bases have shown high activity and selectivity in catalyzing Mizoroki–Heck C-C coupling reactions. mdpi.com Furthermore, the biological activity of Schiff bases is often enhanced upon chelation with metal ions. researchgate.net The resulting metal complexes of thiophene-derived Schiff bases have demonstrated potent antimicrobial and anticancer activities, often far exceeding that of the free ligand. chemrxiv.orgnih.gov The reactivity can be finely tuned by altering the substituents on the aromatic rings of the ligand, allowing for the rational design of complexes for specific catalytic or biological applications. rsc.org
Advanced Applications of N Phenyl 2 Thiophenesulfonohydrazide in Contemporary Synthetic Chemistry
Integration as Ligands in Advanced Catalytic Systems
The unique electronic and steric properties of N'-phenyl-2-thiophenesulfonohydrazide make it an attractive candidate for ligand development in catalysis. The sulfur atom in the thiophene (B33073) ring, along with the nitrogen and oxygen atoms of the sulfonohydrazide moiety, can act as coordination sites for transition metals, enabling the formation of stable and reactive catalytic complexes.
The rational design of ligands is a cornerstone of developing efficient catalytic systems, aiming to control the speciation, stability, and reactivity of metal complexes. nih.gov The synthesis of ligands based on the this compound framework involves a strategic combination of the thiophene's aromatic and heteroatomic character with the flexible and functional sulfonohydrazide bridge.
The synthesis typically begins with 2-thiophenesulfonyl chloride, which is reacted with phenylhydrazine (B124118) under basic conditions to form the desired this compound. This modular synthesis allows for the introduction of various substituents on both the phenyl and thiophene rings, enabling the fine-tuning of the ligand's electronic and steric properties. This tailored approach is crucial for optimizing catalyst performance in specific reactions. researchgate.net The design process considers how the ligand's structure will influence the metal center's coordination environment, which in turn dictates the catalytic activity and selectivity. nih.govrsc.org
| Design Feature | Rationale | Potential Catalytic Impact |
| Thiophene Ring | Provides a soft sulfur donor and a π-system for metal interaction. | Modulates electronic properties of the metal center; can participate in π-stacking interactions. |
| Sulfonohydrazide Moiety | Offers multiple N and O donor atoms for chelation, creating a stable metallacycle. | Enhances catalyst stability; the flexible backbone can accommodate various coordination geometries. |
| N'-phenyl Group | Allows for steric tuning by introducing substituents at the ortho, meta, or para positions. | Influences substrate accessibility to the catalytic site and can control selectivity. |
Ligands derived from sulfonamides are recognized for their ability to act as directing groups in C-H activation, facilitating regioselective functionalization of otherwise inert C-H bonds. nih.gov The sulfonohydrazide group in this compound-based ligands can similarly direct a metal catalyst to a specific C-H bond, typically at the ortho-position of an aromatic ring, leading to the formation of a metallacycle intermediate that can undergo further reaction. nih.govrsc.org This directed approach is a powerful tool for late-stage functionalization in the synthesis of complex molecules. mdpi.com
In the context of cross-coupling reactions, N'-tosyl arylhydrazines, which are structurally related to this compound, have been successfully employed as arylating agents in palladium-catalyzed Suzuki reactions. researchgate.net This suggests that this compound could serve a dual role: not only as a ligand but also as a stable, solid source of the phenyl group, which is released in situ. The catalytic decomposition of such hydrazides generates aryl radicals or related organometallic species that can participate in various coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. rhhz.netresearchgate.net
| Reaction Type | Catalyst | Role of Hydrazide | Bond Formed | Typical Yield |
| Suzuki Coupling researchgate.net | Palladium(0) | Arylating Agent | C-C | High |
| Buchwald-Hartwig Amination rhhz.net | Palladium(0) | Arylating Agent | C-N | Good to High |
| C-S Coupling researchgate.net | Copper(II) | Sulfur Source | C-S | Good |
Olefin metathesis, a powerful method for C-C double bond formation, relies heavily on well-defined ruthenium and molybdenum catalysts. organic-chemistry.org The stability and reactivity of these catalysts, such as the Hoveyda-Grubbs complex, can be significantly modified by altering the ancillary ligands. nih.gov Introducing a ligand like this compound could offer a chelating group that reversibly coordinates to the metal center. This coordination can enhance the catalyst's thermal stability and tolerance to functional groups. The dissociation of one of the donor atoms from the sulfonohydrazide moiety would initiate the catalytic cycle, providing a mechanism for controlled reactivity. nih.gov While direct application of this specific ligand in olefin metathesis is not widely reported, the strategy of using terminal functional groups on ligands to modulate catalyst properties is well-established. nih.gov
Utilization as Initiators or Precursors for Complex Molecular Architectures
Beyond its role as a ligand, this compound is a versatile building block for synthesizing complex organic molecules, particularly heterocycles. Its functional groups can be strategically employed to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.
The synthesis of heterocyclic compounds is a major focus of medicinal and materials chemistry. google.comamazonaws.com this compound serves as an excellent precursor for thiophene-fused heterocycles. For instance, methods involving the reaction of precursors with reagents like sodium hydrosulfide (B80085) (NaSH) are used to construct thiophene rings fused to other N-heterocycles, such as quinoxalines and pyrazines. researchgate.netnih.gov The inherent structure of this compound makes it suitable for intramolecular cyclization reactions. For example, under specific conditions, the phenyl ring could be induced to cyclize onto the thiophene ring, or the hydrazine (B178648) moiety could react with a suitable functional group to form a new heterocyclic system like a pyrazole (B372694) or a triazine. nih.gov
The sulfonohydrazide moiety is a key functional group that can be leveraged to form various chemical bonds.
Carbon-Sulfur (C-S) Bond Formation: Sulfonyl hydrazides are well-established precursors for sulfonyl radicals upon oxidation or thermal decomposition. mdpi.com These highly reactive intermediates can be trapped by alkenes, alkynes, or arenes to form C-S bonds, providing access to a wide range of sulfones. researchgate.netrsc.org Copper- and palladium-catalyzed reactions have been developed that use sulfonyl hydrazides as the sulfonyl source for the synthesis of allylic and vinyl sulfones. researchgate.netmdpi.com
Carbon-Carbon (C-C) Bond Formation: The N'-phenyl group can be transferred in cross-coupling reactions. N'-tosylhydrazones, which are formed from the reaction of sulfonyl hydrazides with aldehydes or ketones, are used as nucleophilic partners in palladium-catalyzed cross-coupling reactions to generate polysubstituted olefins. deepdyve.com Furthermore, the decomposition of arylhydrazines can generate aryl radicals, which can be used in C-C bond-forming reactions. researchgate.net
Carbon-Nitrogen (C-N) Bond Formation: The hydrazine linkage is central to many C-N bond-forming reactions. Classic reactions such as the Fischer indole (B1671886) synthesis utilize phenylhydrazine derivatives to construct indole rings. More modern methods involve transition metal-catalyzed cross-dehydrogenative coupling (CDC) to form C-N bonds intramolecularly, which could be applied to precursors derived from this compound to build complex N-heterocycles. mdpi.comfrontiersin.org Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling are other prominent strategies for C-N bond formation where aryl donors and amine sources are coupled. tcichemicals.comresearchgate.netdntb.gov.ua
| Bond Type | Precursor Moiety | Key Intermediate | Reaction Examples |
| C-S | Sulfonohydrazide | Sulfonyl radical | Radical addition to alkenes; Cu-catalyzed sulfonylation mdpi.comresearchgate.net |
| C-C | N'-phenylhydrazine | Aryl radical / Organometallic | Suzuki coupling; Heck reaction researchgate.netresearchgate.net |
| C-N | N'-phenylhydrazine | Hydrazone / Diazene | Fischer indole synthesis; Buchwald-Hartwig amination researchgate.netdntb.gov.ua |
Participation in Mechanistic Rearrangement and Migration Reactions
The inherent structural features of this compound, specifically the presence of an N-S bond and aromatic rings, suggest its potential participation in various mechanistic rearrangement and migration reactions, a topic of ongoing interest in synthetic chemistry. While specific studies on this compound in this context are not extensively documented, the reactivity of analogous aryl sulfonyl derivatives provides a strong basis for predicting its behavior.
One of the most relevant classes of transformations is the rearrangement of N-aryl sulfamates. These compounds are known to undergo rearrangement to para-sulfonyl anilines. mdpi.com This process is generally understood to be an intermolecular reaction involving the thermally induced release of sulfur trioxide (SO₃), which then participates in an electrophilic aromatic substitution reaction with the aniline (B41778) moiety. mdpi.com Given the sulfonohydrazide linkage in this compound, the possibility of analogous rearrangements, potentially triggered by thermal or acidic conditions, exists. Such a reaction could lead to the migration of the thiophenesulfonyl group onto the phenyl ring.
Furthermore, the field of radical aryl migration reactions offers another avenue for the potential reactivity of this compound. Radical 1,4-aryl migrations from sulfur to carbon have been reported, as has the Truce-Smiles rearrangement, a well-established method for aryl group translocation. researchgate.net These reactions underscore the lability of aryl-sulfonyl linkages under specific conditions and suggest that this compound could be a substrate for radical-mediated transformations, leading to novel molecular scaffolds.
The table below summarizes key rearrangement and migration reactions observed for related aryl sulfonyl compounds, providing a predictive framework for the reactivity of this compound.
| Reaction Type | Reactant Class | Product Class | Key Features | Potential for this compound |
| N-Aryl Sulfamate Rearrangement | N-Aryl Sulfamates | p-Sulfonyl Anilines | Intermolecular, involves SO₃ extrusion and electrophilic aromatic substitution. mdpi.com | Plausible, could lead to migration of the thiophenesulfonyl group. |
| Radical Aryl Migration | Aryl Sulfonamides | α-Quaternary Amides | Radical-mediated 1,4-aryl migration from sulfur to carbon. researchgate.net | Possible under radical conditions, leading to C-S bond cleavage and C-C bond formation. |
| Truce-Smiles Rearrangement | Aryl Sulfones | Substituted Anilines/Phenols | Intramolecular nucleophilic aromatic substitution. researchgate.net | Conceivable, depending on the substitution pattern and reaction conditions. |
Contributions to Materials Science (excluding biological materials development)
The unique combination of a thiophene ring, a sulfonohydrazide linker, and a phenyl group in this compound makes it an intriguing candidate for applications in materials science, particularly in the synthesis of functional polymers and advanced materials.
Precursor Roles in the Synthesis of Functional Polymers
The development of novel polymers with tailored properties is a cornerstone of materials science. This compound possesses structural motifs that are highly relevant for polymer synthesis. The thiophene unit is a well-known building block for conducting polymers, with polythiophenes being extensively studied for their electronic and optical properties. The sulfonohydrazide linkage offers a site for potential polymerization or post-polymerization modification.
Research on related compounds has demonstrated the feasibility of incorporating sulfonamide functionalities into polymer backbones. For instance, sulfonamide-functionalized poly(styrene oxide) has been synthesized and subsequently modified to create a lithium sulfonated polymer, highlighting the utility of the sulfonamide group in creating functional materials. rsc.org This suggests that this compound could serve as a monomer or a comonomer in polymerization reactions. The hydrazide portion of the molecule could also be exploited for condensation polymerizations.
The table below outlines potential polymerization strategies involving this compound based on the known reactivity of its constituent functional groups.
| Polymerization Strategy | Reactive Site on this compound | Resulting Polymer Type | Potential Properties and Applications |
| Oxidative Polymerization | Thiophene Ring | Polythiophene derivative | Conducting polymer, electrochromic materials, sensors. |
| Condensation Polymerization | Sulfonohydrazide Group | Polysulfonohydrazide or related polyamide | Thermally stable polymers, high-performance materials. |
| Post-Polymerization Modification | Phenyl Ring or Sulfonohydrazide Group | Functionalized polymer | Polymers with tailored solubility, ion-exchange resins. |
Exploration in the Development of Advanced Functional Materials
Beyond its role as a polymer precursor, this compound and its derivatives could find applications in the development of various advanced functional materials. The presence of heteroatoms (N, S, O) and aromatic systems makes the molecule a potential ligand for the formation of coordination polymers or metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing.
Furthermore, the inherent electronic properties of the thiophene ring, coupled with the potential for charge transfer interactions involving the phenyl and sulfonohydrazide components, suggest that molecules based on this scaffold could exhibit interesting photophysical or nonlinear optical properties. The synthesis of aryl sulfonamides is a significant area of research, and these compounds have found use as selective enzyme inhibitors, indicating the tunability of their electronic and steric properties for specific interactions. nih.gov While these are biological applications, the underlying principles of molecular recognition and tailored functionality are transferable to materials science. For example, the ability to selectively bind to certain species could be harnessed in the design of chemical sensors.
The potential applications of this compound in advanced functional materials are summarized below.
| Material Type | Role of this compound | Potential Functionality | Example Applications |
| Coordination Polymers/MOFs | Ligand | Porosity, Catalytic Activity | Gas storage, separation, heterogeneous catalysis. |
| Small Molecule Organic Electronics | Active Material | Charge Transport, Light Emission | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs). |
| Chemical Sensors | Sensing Element | Selective Binding | Detection of metal ions or small molecules. |
| Nonlinear Optical Materials | Chromophore | Second or Third-Order Nonlinearity | Optical switching, frequency conversion. |
Cutting Edge Computational Chemistry and Theoretical Investigations of N Phenyl 2 Thiophenesulfonohydrazide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.
Density Functional Theory (DFT) for Ground State Properties, Stability, and Energetics
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. chemrxiv.orgdtic.milnih.gov For N'-phenyl-2-thiophenesulfonohydrazide, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine its most stable three-dimensional arrangement, known as the ground state geometry. semanticscholar.orgresearchgate.net
These calculations yield crucial data on bond lengths, bond angles, and dihedral (torsional) angles, which define the molecule's shape. researchgate.net By minimizing the molecule's energy, DFT can predict the most energetically favorable conformation. Furthermore, thermodynamic parameters like enthalpy, Gibbs free energy, and entropy are calculated to assess the molecule's stability and energetics. researchgate.net This information is vital for understanding how the molecule will behave under various conditions and in chemical reactions.
Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) This table presents plausible data based on DFT calculations of similar sulfonamide compounds to illustrate the type of information generated.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| S(thiophene)-C | 1.74 | |
| S(sulfonamide)=O | 1.45 | |
| S(sulfonamide)-N | 1.68 | |
| N-N | 1.35 | |
| N-C(phenyl) | 1.41 | |
| Bond Angles (°) ** | ||
| O=S=O | 120.5 | |
| O=S=N | 108.2 | |
| C(thiophene)-S-N | 105.7 | |
| S-N-N | 115.3 | |
| Dihedral Angle (°) ** | ||
| C-S-N-N | -65.4 |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity and Reaction Pathway Predictions
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. semanticscholar.orgnih.gov
For this compound, FMO analysis reveals the most probable sites for nucleophilic and electrophilic attack. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential (electron-donating ability), while the energy of the LUMO (ELUMO) relates to its electron affinity (electron-accepting ability). semanticscholar.orgmdpi.com The distribution of these orbitals across the molecule shows where electrons are most available and where they are most readily accepted. Typically, the HOMO is delocalized over the electron-rich thiophene (B33073) and phenyl rings, while the LUMO may be distributed over the electron-withdrawing sulfonohydrazide group. semanticscholar.org
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. mdpi.comresearchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.govmdpi.com From these energies, important quantum chemical descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. dntb.gov.uanih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies and Quantum Chemical Descriptors This table contains representative values for a molecule like this compound, derived from studies on analogous compounds.
| Parameter | Symbol | Value (eV) | Formula |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 | - |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.50 | - |
| HOMO-LUMO Energy Gap | ΔE | 4.65 | ELUMO - EHOMO |
| Ionization Potential | I | 6.15 | -EHOMO |
| Electron Affinity | A | 1.50 | -ELUMO |
| Electronegativity | χ | 3.825 | (I+A)/2 |
| Chemical Hardness | η | 2.325 | (I-A)/2 |
| Chemical Softness | S | 0.215 | 1/2η |
| Electrophilicity Index | ω | 3.14 | χ² / 2η |
Molecular Dynamics Simulations for Conformational Space and Interactions
While quantum calculations often focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by applying the principles of classical mechanics to the atoms in a molecule over time, providing a "movie" of its motion and flexibility. dovepress.commdpi.com
Analysis of Dynamic Conformational Equilibria and Molecular Flexibility
MD simulations are particularly useful for exploring the conformational space of flexible molecules like this compound. nih.govresearchgate.net The molecule can adopt various shapes due to rotation around its single bonds, such as the S-N, N-N, and N-phenyl bonds. An MD simulation, typically lasting from nanoseconds to microseconds, can reveal the preferred conformations, the energy barriers between them, and how much time the molecule spends in each state. nih.govnih.gov
Analysis of the simulation trajectory, often through metrics like the Root Mean Square Fluctuation (RMSF) of atomic positions, highlights the most flexible regions of the molecule. researchgate.net This information is crucial for understanding how the molecule might change its shape to interact with biological targets like enzymes or receptors.
Modeling Solvent Effects on Molecular Structure and Reactivity
Chemical reactions and biological processes almost always occur in a solvent. The surrounding solvent can significantly influence a molecule's conformation, stability, and electronic properties. nih.gov Computational models account for these effects in two primary ways:
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used in DFT calculations to model how the solvent alters the charge distribution and energy of the solute molecule. researchgate.netscielo.br
Explicit Solvation Models: In MD simulations, the solvent (e.g., water) is modeled by including a large number of individual solvent molecules in the simulation box. This provides a more detailed and realistic picture of specific solute-solvent interactions, such as hydrogen bonding, and how they affect the solute's dynamic behavior and conformational preferences. researchgate.netmdpi.com
For this compound, modeling solvent effects is essential for accurately predicting its behavior in a physiological environment or a reaction medium. scielo.br
Establishment of Structure-Reactivity Relationships (SRR) and Quantitative Structure-Reactivity Relationships (QSRR)
A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its reactivity or biological activity. nih.gov Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate calculated molecular descriptors (such as those derived from DFT) with experimentally measured properties. nih.govnih.gov
For a series of related thiophenesulfonohydrazide derivatives, a QSRR model could be developed to predict a specific property, such as reaction rate or inhibitory activity against an enzyme. nih.gov The model would be built by calculating a variety of descriptors for each molecule in the series, including:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. researchgate.net
Steric Descriptors: Molecular volume, surface area.
Topological Descriptors: Descriptors based on the connectivity of atoms.
By using statistical methods like multiple linear regression or machine learning, an equation is generated that links these descriptors to the observed activity. nih.govchemrxiv.org Such a model, once validated, can be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with enhanced properties and reducing the need for extensive experimental work. nih.gov
Identification of Key Structural Descriptors Influencing Chemical Transformations
The reactivity and chemical transformations of this compound are intrinsically linked to its three-dimensional structure and electronic properties. Computational chemistry provides a powerful lens through which to identify and analyze the key structural descriptors that govern its behavior. Density Functional Theory (DFT) calculations are a cornerstone of these investigations, offering a balance of accuracy and computational efficiency for molecules of this size.
Electronic descriptors are also paramount in understanding reactivity. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the most electron-rich and electron-poor regions of the molecule. Key electronic descriptors influencing the chemical transformations of this compound include:
Atomic Charges: NBO analysis can provide insights into the partial charges on each atom, identifying potential nucleophilic and electrophilic sites. The nitrogen and oxygen atoms of the sulfonohydrazide group are expected to be nucleophilic, while the sulfur atom and the carbon atoms of the thiophene ring may act as electrophilic centers.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution point to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, prone to electrophilic attack), while blue regions signify positive potential (electron-poor, susceptible to nucleophilic attack).
These structural and electronic descriptors, when analyzed in concert, provide a comprehensive framework for understanding and predicting the chemical behavior of this compound.
Table 1: Calculated Structural and Electronic Descriptors for this compound (Hypothetical Data)
| Descriptor | Value | Method |
|---|---|---|
| S-N Bond Length | 1.65 Å | DFT/B3LYP/6-311++G(d,p) |
| N-N Bond Length | 1.38 Å | DFT/B3LYP/6-311++G(d,p) |
| S-N-N Bond Angle | 115° | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.5 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-311++G(d,p) |
Development of Predictive Models for Reaction Outcomes, Regioselectivity, and Stereoselectivity
Building upon the identification of key structural descriptors, computational chemistry allows for the development of predictive models that can forecast the outcomes of chemical reactions involving this compound. These models are invaluable for guiding synthetic efforts, optimizing reaction conditions, and understanding reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the calculated structural and electronic descriptors with experimentally observed reactivity. nih.gov For instance, a regression model could be built to predict the rate of a particular reaction based on the HOMO-LUMO gap and the partial charge on a specific atom.
Predictive models for reaction outcomes often involve the computational modeling of reaction pathways and transition states. By calculating the activation energies for different possible reaction channels, the most likely pathway can be identified. optibrium.com This is particularly useful for predicting regioselectivity and stereoselectivity.
For this compound, such models could be applied to predict:
Regioselectivity of Electrophilic Aromatic Substitution: The thiophene and phenyl rings are both susceptible to electrophilic attack. By calculating the relative energies of the intermediates formed upon attack at different positions, the preferred site of substitution can be predicted. Fukui functions, derived from DFT calculations, can also be used to pinpoint the most reactive sites for electrophilic, nucleophilic, and radical attack.
Site of N-Alkylation or N-Acylation: The sulfonohydrazide moiety contains multiple nitrogen atoms that could potentially be alkylated or acylated. Computational models can help determine which nitrogen is more nucleophilic and therefore more likely to react.
Stereoselectivity in Reactions involving Chiral Reagents: If this compound were to react with a chiral reagent, computational modeling of the diastereomeric transition states could predict the stereochemical outcome of the reaction.
The development of these predictive models often involves a combination of quantum mechanics (QM) and machine learning (ML) approaches. nih.gov Large datasets of reaction outcomes can be used to train ML algorithms, with QM-derived descriptors serving as the input features. digitellinc.com
Computational Prediction of Spectroscopic Properties for Enhanced Characterization
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is crucial for their experimental identification and characterization. By simulating spectra, researchers can confirm the structure of a newly synthesized compound or interpret complex experimental data.
For this compound, the following spectroscopic properties can be computationally predicted:
Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. mdpi.com The calculated IR spectrum can be compared with the experimental spectrum to confirm the presence of key functional groups, such as the N-H, S=O, and C-S stretching vibrations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for assigning the signals in experimental NMR spectra. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in its UV-Vis spectrum. This can provide information about the conjugated systems within the molecule.
The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. It is often necessary to apply scaling factors to the calculated vibrational frequencies to better match experimental values.
Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)
| Spectroscopic Technique | Predicted Value | Assignment |
|---|---|---|
| IR Frequency | 3350 cm⁻¹ | N-H stretch |
| IR Frequency | 1320 cm⁻¹ | Asymmetric SO₂ stretch |
| IR Frequency | 1150 cm⁻¹ | Symmetric SO₂ stretch |
| ¹H NMR Chemical Shift | 7.8 ppm | Thiophene-H (α to S) |
| ¹³C NMR Chemical Shift | 135 ppm | Thiophene-C (α to S) |
Future Outlook and Emerging Research Frontiers for N Phenyl 2 Thiophenesulfonohydrazide
Innovation in Sustainable and Atom-Economical Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry and sustainability. For N'-phenyl-2-thiophenesulfonohydrazide, a key focus is the development of synthetic routes that are not only efficient but also environmentally benign. rsc.orgjddhs.com
Current research is geared towards minimizing waste, reducing the use of hazardous solvents, and improving energy efficiency. jddhs.com Atom-economical approaches, which maximize the incorporation of all reactant atoms into the final product, are at the forefront of this endeavor. primescholars.comnih.govrsc.org The development of catalytic systems that can facilitate the synthesis with high selectivity and yield under mild conditions is a primary objective. mdpi.com This includes the exploration of biocatalysis and the use of recyclable catalysts to further enhance the green credentials of the synthesis process. mdpi.com
Moreover, solvent-free or green solvent-based reaction conditions are being investigated to mitigate the environmental impact of traditional organic solvents. jddhs.comejcmpr.com Techniques such as microwave-assisted synthesis are also being explored to reduce reaction times and energy consumption. jddhs.commdpi.com
| Synthetic Approach | Key Advantages | Relevant Research Areas |
| Atom Economy | Maximizes reactant incorporation, minimizes waste. primescholars.com | Catalytic C-H activation, multicomponent reactions. acs.orgnih.gov |
| Green Solvents | Reduces use of volatile organic compounds (VOCs). jddhs.comejcmpr.com | Reactions in water, ionic liquids, or supercritical fluids. ejcmpr.com |
| Catalysis | Enhances reaction efficiency and selectivity. mdpi.com | Biocatalysis, heterogeneous catalysis, recyclable catalysts. mdpi.com |
| Energy Efficiency | Lowers energy consumption and reaction times. jddhs.com | Microwave-assisted synthesis, flow chemistry. jddhs.commdpi.com |
Development and Application of Advanced In-Situ Spectroscopic Characterization Tools
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and application of this compound is crucial for its optimization. Advanced in-situ spectroscopic techniques are emerging as powerful tools for real-time reaction monitoring. aiche.orgnih.govamericanpharmaceuticalreview.com
Process Analytical Technology (PAT) is a framework that utilizes such tools to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes. nih.govresearchgate.netmt.com For this compound, techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable insights into the formation of intermediates and the progression of the reaction. beilstein-journals.orghovione.comamericanpharmaceuticalreview.comresearchgate.net In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to study reaction kinetics and elucidate complex reaction pathways. rsc.orgacs.org
These techniques enable the collection of data-rich kinetic profiles, which can be used to build accurate reaction models and optimize process parameters for improved yield and purity. mt.com
| Spectroscopic Technique | Information Gained | Application in this compound Research |
| In-situ FTIR | Functional group analysis, reaction progress. americanpharmaceuticalreview.com | Monitoring the formation of the sulfonohydrazide bond. |
| In-situ Raman | Molecular vibrations, polymorphic forms. beilstein-journals.orghovione.comresearchgate.netoxinst.com | Real-time monitoring of crystallization and reaction kinetics. aiche.orghovione.com |
| In-situ NMR | Structural elucidation, reaction kinetics. rsc.orgacs.org | Detailed mechanistic studies of synthesis and derivatization. |
Expansion of Catalytic and Synthetic Applications into New Chemical Space
The thiophenesulfonohydrazide scaffold presents a versatile platform for the synthesis of novel heterocyclic compounds and for the development of new catalytic applications. nih.govnih.govnih.gov Researchers are actively exploring the reactivity of this compound to access new chemical space and create molecules with unique properties. nih.gov
One promising avenue is the use of this compound as a precursor for the synthesis of more complex heterocyclic systems through cyclization and condensation reactions. nih.govnih.gov The inherent functionalities of the molecule, including the thiophene (B33073) ring and the sulfonohydrazide group, offer multiple sites for chemical modification. nih.gov
Furthermore, the potential of this compound and its derivatives as ligands in catalysis is an area of growing interest. The sulfur and nitrogen atoms in the scaffold can coordinate with metal centers, potentially leading to novel catalysts for a variety of organic transformations. The exploration of its use in cross-coupling reactions or asymmetric synthesis could unlock new synthetic pathways.
Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research. jklst.org For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties and optimize their synthesis. researchgate.netresearchgate.netyoutube.comnih.govyoutube.com
AI algorithms can be trained on existing chemical data to predict the reactivity and properties of novel thiophene derivatives. researchgate.netarxiv.orguni-muenster.de This allows for the in-silico screening of large virtual libraries of compounds, identifying promising candidates for synthesis and testing. Generative models can even design entirely new molecules with specific target profiles. youtube.com
In the context of synthesis, ML models can be used to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes. youtube.comuni-muenster.de This data-driven approach can significantly reduce the experimental effort and resources required for the development of new applications for this compound.
| AI/ML Application | Potential Impact on this compound Research |
| Property Prediction | Rapidly screen for derivatives with desired electronic, and biological properties. researchgate.net |
| Reactivity Prediction | Guide the design of new reactions and derivatization strategies. researchgate.netarxiv.orguni-muenster.de |
| De Novo Design | Generate novel thiophenesulfonohydrazide scaffolds with tailored functionalities. nih.govyoutube.com |
| Synthesis Optimization | Predict optimal reaction conditions for higher yields and purity. youtube.com |
Exploration of Uncharted Chemical Reactivity and Derivatization Opportunities for Thiophenesulfonohydrazide Scaffolds
Beyond its known reactions, the thiophenesulfonohydrazide scaffold holds potential for uncharted chemical reactivity and novel derivatization. nih.govresearchgate.net The thiophene ring, for instance, is known to undergo various electrophilic substitution reactions, but the influence of the sulfonohydrazide group on its reactivity profile is an area ripe for exploration. nih.gov
Researchers are investigating new ways to functionalize both the thiophene ring and the sulfonohydrazide moiety to create a diverse library of derivatives. researchgate.netmdpi.comrsc.orgnih.gov This includes exploring reactions that have not been traditionally applied to this class of compounds, such as novel C-H activation strategies or multicomponent reactions that can rapidly build molecular complexity. acs.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
